molecular formula C6H12Cl3N.ClH B146129 Tris(2-chloroethyl)amine hydrochloride CAS No. 817-09-4

Tris(2-chloroethyl)amine hydrochloride

Cat. No. B146129
CAS RN: 817-09-4
M. Wt: 241 g/mol
InChI Key: VEAUDLLZYJVHRI-UHFFFAOYSA-N
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Description

Tris(2-chloroethyl)amine hydrochloride is a compound with alkylating properties, known for its use as a drug and as a chemical warfare agent, specifically nitrogen mustard HN-3. It has been studied for various applications, including its interaction with biological membranes, its role in drug delivery systems, and its behavior under different environmental conditions.

Synthesis Analysis

The synthesis of derivatives of tris(2-chloroethyl)amine hydrochloride has been explored for the development of new materials. For instance, it has been used to synthesize a multi-functional cross-linker for chitosan hydrogels, which are responsive to pH and temperature changes . Another study reported the synthesis of tris(chloromethyl)amine by chloromethylation of urotropin, which can be further processed to produce tris(dichloromethyl)amine .

Molecular Structure Analysis

The molecular structure of tris(2-chloroethyl)amine and its derivatives has been a subject of investigation. For example, the equilibrium structure of tris(chloromethyl)amine was determined using gas electron diffraction and quantum chemical calculations, providing insights into its gas-phase structure . Additionally, the crystal structures of tris[2-(1-naphthalenyloxy)ethyl]amine and its perchlorate salt were elucidated, revealing the dihedral angles between the naphthalene rings and the deviation of nitrogen from the plane formed by carbon atoms .

Chemical Reactions Analysis

Tris(2-chloroethyl)amine hydrochloride undergoes various chemical reactions. It can isomerize in a polar environment to form N,N-bis(2-chloroethyl)aziridinium cation, which can be determined spectrophotometrically . The compound also reacts with erythrocyte membranes, affecting the shape and deformability of red blood cells, as well as interacting with membrane proteins such as spectrin .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(2-chloroethyl)amine hydrochloride have been studied extensively. Its interaction with phthaleins has been used for its extraction-spectrophotometric determination, optimizing conditions such as pH and reagent concentration . The degradation kinetics of the compound in water and alkaline environments have been characterized, showing a significant influence of pH on its hydrolysis rate .

Relevant Case Studies

Case studies have demonstrated the potential applications of tris(2-chloroethyl)amine hydrochloride derivatives. The pH- and thermo-responsive chitosan hydrogels cross-linked with a derivative of tris(2-chloroethyl)amine hydrochloride have been proposed for targeted drug delivery, with the ability to control the release of metronidazole, a model drug . The erythrocyte membrane interaction study provided insights into the potential effects of tris(2-chloroethyl)amine hydrochloride on blood cells, which could be relevant for its use as a drug or in exposure scenarios .

Scientific Research Applications

Applications in Polymer and Material Science

Chitosan Hydrogels Cross-linking Tris(2-chloroethyl)amine hydrochloride was synthesized and evaluated as a multifunctional cross-linker for chitosan hydrogels. These hydrogels, responsive to pH and temperature, exhibit significant potential in drug delivery systems, potentially enhancing the bioavailability and sustained release of drugs. The hydrogels' properties make them suitable for targeted cellular or tissue delivery, expanding their applications in various research fields (Karimi et al., 2018).

Environmental Degradation Studies Research on tris(2-chloroethyl)amine's degradation in water and alkaline environments provides insights into its persistence and potential decontamination strategies. Understanding its reaction kinetics, especially its significant increase in reaction rates from neutral to alkaline environments, is crucial for environmental management and decontamination processes (Rozsypal, 2020).

Chemical Synthesis The compound has been used in the synthesis of tris(2-aminoethyl)amine, showcasing its role in chemical synthesis processes. The method reported offers a pathway to produce tris(2-aminoethyl)amine with a high yield, indicating the chemical's utility in synthetic chemistry (Kang Shou-xing, 2010).

Spectrophotometric Determination Tris(2-chloroethyl)amine's interaction with various compounds has been studied for spectrophotometric determination, demonstrating its potential in analytical chemistry. These studies contribute to understanding its interactions and behaviors in different chemical environments, aiding in the development of analytical methods and environmental monitoring (Rozsypal & Halámek, 2017; Rozsypal et al., 2018).

Applications in Biological and Medical Research

Study on Hemoglobin Research on tris(2-chloroethyl)amine's interaction with hemoglobin has shed light on its impact on hemoglobin's properties, such as oxygen affinity and structural integrity. These studies are crucial for understanding the compound's biological effects and potential therapeutic or toxicological impacts (Albrecht et al., 1976).

Interaction with Erythrocyte Membranes Investigations into the effects of tris(2-chloroethyl)amine on erythrocyte membranes and shape changes offer insights into its cellular interactions. This research contributes to our understanding of its cellular-level effects and potential implications in medical treatments or toxicology (Wildenauer et al., 1980).

Coordination Polymeric Structures The compound has been used in the synthesis of coordination polymeric structures, highlighting its role in the development of materials with specific structural and functional properties. These materials have potential applications in various fields, including material science and catalysis (Neogi & Bharadwaj, 2005).

Safety And Hazards

Tris(2-chloroethyl)amine hydrochloride is extremely toxic and may damage the eyes, skin, and respiratory tract and suppress the immune system . It is classified as Acute Tox. 2 Oral - Carc. 2 - Skin Corr. 1B . It is also a questionable carcinogen with experimental carcinogenic data .

Future Directions

The degradation of Tris(2-chloroethyl)amine hydrochloride in water and alkaline environment is being studied to determine decontamination options . The results indicate the substantial influence of pH on its hydrolysis .

properties

IUPAC Name

2-chloro-N,N-bis(2-chloroethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl3N.ClH/c7-1-4-10(5-2-8)6-3-9;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAUDLLZYJVHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

555-77-1 (Parent)
Record name Trichlormethine hydrochloride
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DSSTOX Substance ID

DTXSID6074835
Record name Trichlormethine
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Molecular Weight

241.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2-chloroethyl)amine hydrochloride

CAS RN

817-09-4
Record name Tris(2-chloroethyl)amine hydrochloride
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Record name Trichlormethine hydrochloride
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Record name trichlormethine
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Record name trichlormethine
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Record name Tris(2-chloroethyl)amine hydrochloride
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Record name TRICHLORMETHINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
157
Citations
T Rozsypal - JPC–Journal of Planar Chromatography–Modern TLC, 2020 - Springer
Tris(2-chloroethyl)amine is a chemical warfare agent which is considered to be a persistent contaminant highly resistant to decontamination. The time dependence of tris(2-chloroethyl)…
Number of citations: 2 link.springer.com
T Rozsypal, E Halamek - Drug Testing and Analysis, 2017 - Wiley Online Library
Procedures for the extraction‐spectrophotometric determination of tris(2‐chloroethyl)amine, an alkylating agent known as a drug as well as a chemical warfare agent (nitrogen mustard …
T Rozsypal, E Halámek, Z Kobliha - Journal of Applied Spectroscopy, 2018 - Springer
Methods of extraction-spectrophotometric determination of tris(2-chloroethyl)amine using nine acid dyes from the groups of sulfonephthaleins, sulfonated anthraquinones, and azo dyes …
Number of citations: 2 link.springer.com
T Rozsypal, M Grepl, P Hradil, Z Kobliha… - Research on Chemical …, 2018 - Springer
In a polar environment, tris(2-chloroethyl)amine molecule undergoes isomerization when forming N,N-bis(2-chloroethyl)aziridinium cation as a reactive intermediate. New methods …
Number of citations: 3 link.springer.com
AR Karimi, B Rostaminejad, L Rahimi… - International journal of …, 2018 - Elsevier
Tris(2-(2-formylphenoxy)ethyl)amine was designed and synthesized by reaction of salicylaldehyde with tris(2-chloroethyl)amine hydrochloride and evaluated as a new multi-functional …
Number of citations: 40 www.sciencedirect.com
VR Thompson, AP DeCaprio - Chemical Research in Toxicology, 2013 - ACS Publications
Protein adducts have the potential to serve as unique biomarkers of exposure to compounds of interest. Many xenobiotics (or their metabolites) are electrophilic and therefore reactive …
Number of citations: 32 pubs.acs.org
I Sýkora, V Vortel, O Marhan, A Dynterová - Neoplasma, 1981 - europepmc.org
… The cytostatic TS-160 (trichloromethine hydrochloride, tris-/2-chloroethyl/amine hydrochloride) was injected subcutaneously into SPF Wistar rats of both sexes. After all doses used, …
Number of citations: 3 europepmc.org
M Ceborska, J Jurczak - Letters in Organic Chemistry, 2012 - ingentaconnect.com
The new simple method of synthesis of tripodal esters, building blocks for monomacrocyclic pendant macrocycles and bicyclic cryptands is reported. Six new tripodal esters, derivatives …
Number of citations: 2 www.ingentaconnect.com
F Cheng, J Chen, F Wang, N Tang… - Journal of Coordination …, 2012 - Taylor & Francis
A series of four tripodal ligands L 1–4 were prepared by the reaction of 9-(2-hydroxy)phenylimino-4,5-diazafluorene with 1,3,5-tris(bromomethyl)benzene, 1,3,5-tris(bromomethyl)-2,4,6-…
Number of citations: 2 www.tandfonline.com
B Liu, H Chen, M Yang, Y Liu, H Li - ACS Applied Energy Materials, 2021 - ACS Publications
With the rapid development of flexible solid-state supercapacitors, there is a pressing need for designing and fabricating thin-film electrodes with excellent capacitive performance. …
Number of citations: 9 pubs.acs.org

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